methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound with notable characteristics attributed to its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, a multi-step process is typically involved:
Preparation of 7-hydroxy-4-methylcoumarin: : This step involves the cyclization of salicylaldehyde with ethyl acetoacetate in the presence of a base like piperidine.
Chlorination: : The 7-hydroxy-4-methylcoumarin is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Benzoate Ester Formation: : Concurrently, 4-hydroxymethylbenzoic acid is esterified with methanol in the presence of a catalyst like sulfuric acid to form methyl 4-hydroxymethylbenzoate.
Final Coupling Reaction: : The chlorinated coumarin is coupled with methyl 4-hydroxymethylbenzoate using a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF), leading to the formation of the target compound.
Industrial Production Methods
Industrial-scale production of this compound mirrors the lab-scale synthesis with optimizations for yield and cost-effectiveness. Process optimizations might include using continuous flow reactors for the esterification and coupling reactions to increase throughput and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is reactive and can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized, potentially affecting the methyl groups or the benzoate ester linkage.
Reduction: : Reduction reactions may target the carbonyl groups present in the chromenone moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve selective oxidation.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) serve as effective reducing agents for this compound.
Substitution: : Reagents like sodium methoxide (NaOMe) can initiate nucleophilic substitution, especially under mild heating.
Major Products
Scientific Research Applications
This compound holds significant promise across several scientific disciplines:
Chemistry: : Utilized in the synthesis of complex molecules, serving as a precursor or intermediate.
Biology: : Studied for its interactions with biological macromolecules and potential biochemical activities.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry: : Applied in the formulation of advanced materials, including polymers and coatings, owing to its structural versatility.
Mechanism of Action
The mechanism of action for methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate depends on its application. In medicinal contexts, the compound may interact with specific enzymes or receptors, modulating their activity. The chloro and chromenone functionalities are particularly important in defining its binding affinity and specificity to molecular targets, such as DNA, proteins, or cell membranes.
Comparison with Similar Compounds
Similar compounds include other chromenone derivatives and benzoate esters. What sets this compound apart is the specific combination of the chloro-substituted chromenone and benzoate ester functionalities, endowing it with unique reactivity and biological activity profiles.
List of Similar Compounds
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate
Methyl 4-hydroxybenzoate
4-methylcoumarin derivatives
7-methoxy-4-methylcoumarin
By dissecting the synthesis, reactions, applications, and mechanisms of methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, one can appreciate its complexity and potential in various fields. Its unique structure offers distinctive opportunities for research and industrial exploitation.
Properties
IUPAC Name |
methyl 4-[(6-chloro-4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-7-18(21)25-16-9-17(15(20)8-14(11)16)24-10-12-3-5-13(6-4-12)19(22)23-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHTCWVTFWRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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